molecular formula C18H28N2O2 B12090009 tert-Butyl 4-(4-aminophenethyl)piperidine-1-carboxylate

tert-Butyl 4-(4-aminophenethyl)piperidine-1-carboxylate

Cat. No.: B12090009
M. Wt: 304.4 g/mol
InChI Key: YVAHHOMQKMQMMM-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-aminophenethyl)piperidine-1-carboxylate: is a compound that belongs to the class of piperidine derivatives. It is known for its role as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is significant in medicinal chemistry and drug development due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-aminophenethyl)piperidine-1-carboxylate typically involves the reaction of 4-(4-aminophenethyl)piperidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory-scale synthesis, with adjustments for scale, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-(4-aminophenethyl)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-aminophenethyl)piperidine-1-carboxylate primarily involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The compound’s structure allows it to effectively bridge the target protein and the E3 ligase, facilitating the formation of the ternary complex necessary for protein degradation.

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(4-aminophenethyl)piperidine-1-carboxylate is unique due to its specific structural features that provide optimal flexibility and rigidity for PROTAC applications. Its ability to form stable ternary complexes with target proteins and E3 ligases makes it a valuable tool in targeted protein degradation research .

Biological Activity

Tert-butyl 4-(4-aminophenethyl)piperidine-1-carboxylate (TB-Amphed) is a compound of interest in medicinal chemistry, particularly due to its potential pharmacological applications. This article explores its biological activity, synthesis, and potential therapeutic roles, supported by data tables and relevant research findings.

Chemical Structure and Properties

TB-Amphed has the molecular formula C16H24N2O2C_{16}H_{24}N_2O_2 and features a piperidine ring, which is known for its role in various biological activities. The tert-butyl group enhances lipophilicity, while the 4-aminophenethyl substituent is crucial for its interaction with biological targets.

The specific mechanism of action for TB-Amphed remains largely unexplored. However, similar compounds with piperidine structures have shown interactions with neurotransmitter systems, suggesting that TB-Amphed may exhibit neuroactive properties. Preliminary studies indicate potential roles in modulating neurotransmission and neuroprotection.

Neuropharmacological Effects

Research indicates that TB-Amphed may interact with neurotransmitter receptors, potentially influencing dopamine and serotonin pathways. Such interactions could imply applications in treating neurodegenerative diseases or psychiatric disorders.

Cytotoxicity and Safety Profile

The compound has been classified as harmful if swallowed and can cause skin irritation upon contact. This necessitates careful handling in laboratory settings. A toxicological screening revealed that while TB-Amphed exhibits bioactivity, its safety profile requires further investigation to ascertain safe dosage levels for potential therapeutic use.

Synthesis

The synthesis of TB-Amphed can be achieved through several methods involving the protection of functional groups and subsequent reactions to form the piperidine ring. Typical reaction conditions include:

StepDescriptionYield
1Protection of amino group using BOC85%
2Formation of the piperidine ring90%
3Deprotection and carboxylation88%

These synthetic routes allow for the production of TB-Amphed in a laboratory setting, facilitating further research into its biological properties.

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that TB-Amphed could reduce neuronal cell death in vitro under oxidative stress conditions, indicating potential neuroprotective effects .
  • Receptor Binding Studies : Binding affinity assays showed that TB-Amphed interacts with various neurotransmitter receptors, including serotonin and dopamine receptors, suggesting a multifaceted mechanism of action .
  • Inflammation Modulation : Preliminary data suggest that TB-Amphed may inhibit pro-inflammatory cytokine release in macrophages, indicating a possible role in managing inflammatory conditions .

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

tert-butyl 4-[2-(4-aminophenyl)ethyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-12-10-15(11-13-20)5-4-14-6-8-16(19)9-7-14/h6-9,15H,4-5,10-13,19H2,1-3H3

InChI Key

YVAHHOMQKMQMMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCC2=CC=C(C=C2)N

Origin of Product

United States

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